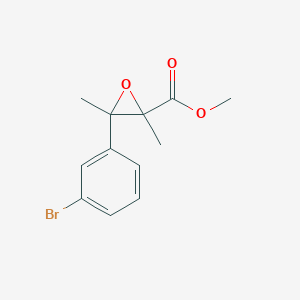

Methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate

CAS No.:

Cat. No.: VC18053075

Molecular Formula: C12H13BrO3

Molecular Weight: 285.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H13BrO3 |

|---|---|

| Molecular Weight | 285.13 g/mol |

| IUPAC Name | methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate |

| Standard InChI | InChI=1S/C12H13BrO3/c1-11(8-5-4-6-9(13)7-8)12(2,16-11)10(14)15-3/h4-7H,1-3H3 |

| Standard InChI Key | IZAGMFLSPAXDMZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C(O1)(C)C(=O)OC)C2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central oxirane ring substituted with two methyl groups at the 2- and 3-positions, a 3-bromophenyl group at the 3-position, and a methyl ester at the 2-position. This arrangement creates significant steric hindrance and electronic polarization, influencing its reactivity. The bromine atom at the meta position of the phenyl ring enhances electrophilic aromatic substitution potential, while the ester group offers sites for nucleophilic acyl substitution.

Spectroscopic and Physical Data

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 285.13 g/mol | |

| IUPAC Name | methyl 3-(3-bromophenyl)-2,3-dimethyloxirane-2-carboxylate | |

| InChI Key | IZAGMFLSPAXDMZ-UHFFFAOYSA-N | |

| Canonical SMILES | CC1(C(O1)(C)C(=O)OC)C2=CC(=CC=C2)Br |

The compound’s purity (>98%) and stability under standard laboratory conditions (room temperature, inert atmosphere) make it suitable for prolonged storage .

Synthesis and Manufacturing

Epoxidation Strategies

Synthesis typically begins with the formation of the oxirane ring. A common approach involves the Darzens reaction, where 3-bromobenzaldehyde reacts with methyl chloroacetate in the presence of a base (e.g., sodium ethoxide). This facilitates a nucleophilic attack on the carbonyl carbon, followed by cyclization to form the epoxide:

Alternative methods include metal-catalyzed epoxidation of allylic alcohols or oxidative pathways using peracids .

Purification and Characterization

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product, with purity confirmed via , , and high-resolution mass spectrometry. The methyl groups at C2 and C3 appear as singlets in , while the bromophenyl moiety exhibits characteristic aromatic splitting patterns.

Chemical Reactivity and Mechanistic Insights

Ring-Opening Reactions

The strained oxirane ring undergoes nucleophilic attack at the less substituted carbon due to steric and electronic factors. For example, aqueous acid catalyzes ring opening to form vicinal diols, while amines yield β-amino alcohols :

Electrophilic Aromatic Substitution

The 3-bromophenyl group participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation. The bromine atom acts as a leaving group, facilitating palladium-catalyzed coupling with boronic acids:

Applications in Organic Synthesis

Pharmaceutical Intermediate

The compound’s versatility is exploited in synthesizing β-blockers and antipsychotic agents. For instance, ring-opening with ethanolamine produces precursors to propranolol analogues .

Agrochemical Development

Functionalization of the ester group yields herbicides and fungicides. Hydrolysis to the carboxylic acid followed by amidation generates bioactive molecules with enhanced soil persistence.

Comparative Analysis with Positional Isomers

The 3-bromo isomer’s balanced reactivity and synthetic accessibility make it preferable for scalable applications compared to its counterparts.

Recent Advances and Future Directions

Recent studies focus on enantioselective synthesis using chiral catalysts to access optically pure forms for drug development . Computational modeling predicts regioselectivity in ring-opening reactions, guiding the design of novel derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume